molecular formula C16H14N2O6S B5311677 N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE

N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE

Cat. No.: B5311677
M. Wt: 362.4 g/mol
InChI Key: MXLKSHWFYLMHNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound with the molecular formula C16H14N2O6S This compound features a benzodioxole ring fused with a carboxamide group, a nitrophenyl group, and a hydroxyethylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the benzodioxole ring, followed by the introduction of the nitrophenyl group and the hydroxyethylsulfanyl substituent. The final step involves the formation of the carboxamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyethylsulfanyl group and the nitrophenyl group play crucial roles in its binding affinity and specificity. The compound’s effects are mediated through various biochemical pathways, including oxidative stress and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its benzodioxole ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(2-hydroxyethylsulfanyl)-5-nitrophenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6S/c19-3-4-25-13-7-11(6-12(8-13)18(21)22)17-16(20)10-1-2-14-15(5-10)24-9-23-14/h1-2,5-8,19H,3-4,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLKSHWFYLMHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=CC(=C3)SCCO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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